molecular formula C16H23N5O3 B2995862 1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 573931-49-4

1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2995862
CAS No.: 573931-49-4
M. Wt: 333.392
InChI Key: TWULISJUMHUJHO-UHFFFAOYSA-N
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Description

This compound is a xanthine derivative with substitutions at positions 7 and 8 of the purine core. The 2-methylallyl group at position 7 introduces moderate steric bulk, while the morpholinomethyl group at position 8 provides a polar, nitrogen-containing heterocycle.

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-11(2)9-21-12(10-20-5-7-24-8-6-20)17-14-13(21)15(22)19(4)16(23)18(14)3/h1,5-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWULISJUMHUJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and other substitution reactions to introduce the desired functional groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing or modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key analogs and their substituents, biological activities, and molecular properties:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Biological Activity/Application Evidence Source
Target Compound 2-Methylallyl Morpholinomethyl ~331.36* Not explicitly reported; inferred solubility/selectivity advantages
NCT-501 (ALDH inhibitor) Isopentyl 4-(Cyclopropanecarbonyl)piperazinylmethyl 452.0 Aldehyde dehydrogenase (ALDH) inhibition
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy) - 6-Methylpyridin-2-yloxy ~306.3 Analgesic (retained activity), CNS-inactive
Linagliptin But-2-yn-1-yl 3-Aminopiperidin-1-yl 472.5 DPP-4 inhibition (antidiabetic)
8-(3,5-Dimethylpyrazol-1-yl) analog 2-Methylallyl 3,5-Dimethylpyrazol-1-yl 314.34 Biological research (structural study)

*Calculated based on formula C15H21N5O3.

Key Observations:

notes that substituents like phenoxyethyl or hydroxypropyl at position 7 can influence receptor binding kinetics, suggesting the 2-methylallyl group may balance hydrophobicity and flexibility .

Position 8 Substituents: The morpholinomethyl group is distinct from NCT-501’s piperazinylmethyl and linagliptin’s aminopiperidinyl. Pyridinyloxy groups () and pyrazolyl groups () at position 8 are associated with retained or modified biological activities (e.g., analgesia), highlighting the role of heterocycles in target engagement .

Physicochemical and ADME Properties

  • Solubility : Morpholine’s polarity may improve aqueous solubility compared to lipophilic groups like pyridinyloxy () or pyrazolyl ().
  • Metabolic Stability : The tertiary amine in morpholine is less prone to oxidative metabolism than primary/secondary amines in piperidine or piperazine analogs (e.g., linagliptin) .

Biological Activity

1,3-Dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its complex structure features a purine core with various functional groups, making it a subject of interest in medicinal chemistry and biological research due to its potential therapeutic properties.

  • Molecular Formula : C15H22N6O2
  • Molecular Weight : 318.38 g/mol
  • CAS Number : 573931-49-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and acylation. The starting materials often include purine derivatives, which are modified under controlled conditions to achieve the desired product. Advanced purification techniques are employed to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction modulates various biological processes, including:

  • Signal Transduction : The compound may influence cellular signaling pathways.
  • Gene Expression : It can affect the transcriptional activity of genes.
  • Metabolic Processes : The compound's structure allows it to participate in metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest potential effects against various cancer cell lines.
  • Anti-inflammatory Effects : It may inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.
  • CNS Activity : There are indications of neuroprotective effects, warranting further investigation into its use for neurological disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory conditions.

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on breast and colon cancer cells
Anti-inflammatoryReduced cytokine levels in LPS-induced inflammation
CNS ActivityNeuroprotective effects in animal models

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